Cas no 90-54-0 (1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-)
90-54-0 structure
Product Name:1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
Numero CAS:90-54-0
MF:C21H27NO2
MW:325.444586038589
CID:803811
PubChem ID:3275
Update Time:2025-04-19
1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
- 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one
- 1-[2-(2-Diaethylamino-aethoxy)-phenyl]-3-phenyl-propan-1-on
- 1-[2-(2-diethylamino-ethoxy)-phenyl]-3-phenyl-propan-1-one
- 2'-(2-diethylaminoethoxy)-3-phenylpropiophenone
- Etafenon
- Etafenone
- Etafenone HCl
- etafenone hydrochloride
- Etafenonum
- 2'-(2-(Diethylamino)ethoxy)-3-phenylpropiophenone
- NCGC00160484-01
- Etafenona [INN-Spanish]
- NCGC00160484-02
- DTXSID6046181
- Tox21_111846_1
- DB13845
- LG-11457
- 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one
- ETAFENONE [MI]
- DTXCID4026181
- Etafenone [INN]
- Etafenonum [INN-Latin]
- CHEBI:135389
- Oprea1_221573
- NS00004902
- 1-{2-[2-(diethylamino)ethoxy]phenyl}-3-phenylpropan-1-one
- SR-01000883752
- SR-01000883752-1
- ETAFENONE [WHO-DD]
- 1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
- LG 11457
- 0I14K589E7
- Etafenona
- CHEMBL1736151
- UNII-0I14K589E7
- AKOS003377535
- D07922
- SCHEMBL77987
- 1-[2-(2-diethylaminoethyloxy)phenyl]-3-phenyl-propan-1-one
- Etafenone (INN)
- CAS-90-54-0
- Tox21_111846
- 90-54-0
- 2'-[2-(Diethylamino)ethoxy]-3-phenylpropiophenone
- OEGDFSLNGABBKJ-UHFFFAOYSA-N
- EINECS 202-002-9
-
- Inchi: 1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
- Chiave InChI: OEGDFSLNGABBKJ-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1C(CCC1C=CC=CC=1)=O)CCN(CC)CC
Proprietà calcolate
- Massa esatta: 325.20400
- Massa monoisotopica: 361.180857
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 10
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5
- XLogP3: 4.2
Proprietà sperimentali
- Punto di ebollizione: bp30 264-268°
- PSA: 29.54000
- LogP: 4.22270
1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl- Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
90-54-0 (1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-) Prodotti correlati
- 1346603-80-2(Propafenone Dimer Impurity(Mixture of diastereomers))
- 1346602-27-4(Propafenone Dimer Impurity-d10)
- 1092-46-2(1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso